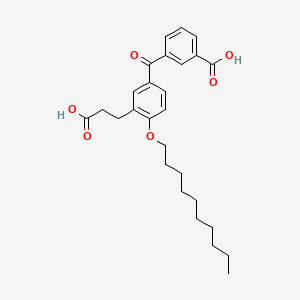

Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-

Übersicht

Beschreibung

LY 213024 ist ein niedermolekulares Medikament, das als Leukotrien-B4-Rezeptor-Antagonist wirkt. Es wurde ursprünglich von Eli Lilly & Co. für potenzielle therapeutische Anwendungen bei Erkrankungen des Immunsystems, Atemwegserkrankungen und anderen Entzündungszuständen entwickelt . Die Summenformel von LY 213024 lautet C27H34O6 und seine Struktur beinhaltet einen Benzolpropansäure-Kern mit verschiedenen daran gebundenen funktionellen Gruppen .

Vorbereitungsmethoden

Die Synthese von LY 213024 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzolpropansäure-Kerns. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Benzolpropansäure-Kerns:

Modifikationen der funktionellen Gruppen: Die Kernstruktur wird durch Hinzufügen spezifischer funktioneller Gruppen weiter modifiziert, um die gewünschten chemischen Eigenschaften zu erreichen.

Analyse Chemischer Reaktionen

LY 213024 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Benzolring zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen am Benzolring einführen und so die Eigenschaften der Verbindung verändern

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzenepropanoic acid derivatives are often investigated for their potential pharmaceutical applications. The compound's structure suggests possible uses in drug formulation due to its ability to interact with biological systems.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzenepropanoic acid derivatives. For instance, derivatives of related compounds have shown significant activity against various strains of bacteria and fungi:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 μg/mL |

| Compound B | Escherichia coli | 100 μg/mL |

| Compound C | Candida albicans | 75 μg/mL |

These findings indicate that benzenepropanoic acid derivatives may serve as candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Research has indicated that compounds similar to benzenepropanoic acid can exhibit anti-inflammatory effects. These compounds may inhibit the activity of certain enzymes involved in the inflammatory process, making them potential therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Industrial Applications

Benzenepropanoic acid, particularly in its ester forms, finds utility in various industrial applications due to its chemical stability and antioxidant properties.

Plastic Additives

The compound is used as an antioxidant in plastics, helping to enhance thermal stability and prolong the lifespan of plastic products. It is particularly beneficial in applications involving wire and cable insulation, automotive parts, and film manufacturing .

Coatings and Sealants

Due to its chemical properties, benzenepropanoic acid derivatives are also employed in coatings and sealants, providing protection against environmental degradation while maintaining material integrity .

Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives of benzenepropanoic acid to evaluate their biological activities. The synthesized compounds were tested for their antimicrobial efficacy against a range of pathogens:

- Methodology : Compounds were synthesized through standard organic synthesis techniques and characterized using NMR spectroscopy.

- Results : Several derivatives exhibited promising antimicrobial activity with MIC values comparable to existing antibiotics.

Environmental Impact Assessment

An environmental assessment was conducted to evaluate the potential risks associated with the use of benzenepropanoic acid in industrial applications. The study assessed the persistence of the compound in various ecosystems and its bioaccumulation potential:

Wirkmechanismus

LY 213024 exerts its effects by antagonizing leukotriene B4 receptors (LTB4R). Leukotriene B4 is a potent inflammatory mediator that plays a key role in various inflammatory and immune responses. By blocking LTB4R, LY 213024 inhibits the binding of leukotriene B4 to its receptor, thereby reducing inflammation and immune responses . The molecular targets involved in this mechanism include the LTB4R on immune cells, which are critical for mediating the effects of leukotriene B4.

Vergleich Mit ähnlichen Verbindungen

LY 213024 ist einzigartig in seinem spezifischen Antagonismus von Leukotrien-B4-Rezeptoren. Ähnliche Verbindungen umfassen andere Leukotrien-Rezeptor-Antagonisten, wie zum Beispiel:

Montelukast: Ein Leukotrien-Rezeptor-Antagonist zur Behandlung von Asthma und allergischer Rhinitis.

Zafirlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der für ähnliche therapeutische Zwecke verwendet wird

Im Vergleich zu diesen Verbindungen hat LY 213024 eine deutlich unterschiedliche chemische Struktur und kann andere pharmakokinetische und pharmakodynamische Eigenschaften bieten, was es zu einer wertvollen Ergänzung der Klasse der Leukotrien-Rezeptor-Antagonisten macht.

Biologische Aktivität

Benzenepropanoic acid, 5-(3-carboxybenzoyl)-2-(decyloxy)-, also known as LY-364947, is a compound of significant interest in biological research due to its selective inhibition of the TGF-β type-I receptor (TGF-β RI). This inhibition plays a crucial role in regulating various cellular processes, including cell invasion, differentiation, and apoptosis.

- Molecular Formula : C27H34O6

- Molecular Weight : 454.55 g/mol

- CAS Number : 117423-95-7

- Appearance : Typically appears as a white to off-white solid.

The primary mechanism by which LY-364947 exerts its biological effects involves the selective inhibition of TGF-β RI. This receptor is pivotal in various signaling pathways that affect cellular functions. The inhibition leads to:

- Decreased Cell Invasion : By blocking TGF-β signaling, the compound reduces the invasive potential of cancer cells.

- Regulation of Differentiation : It influences the differentiation pathways in various cell types.

- Induction of Apoptosis : The compound can trigger programmed cell death in certain cancerous cells.

In Vitro Studies

- Cell Line Testing : Various cancer cell lines have been tested for sensitivity to LY-364947. Results indicate that the compound effectively reduces proliferation in TGF-β-responsive cells while sparing non-responsive lines.

- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with LY-364947 increases apoptotic markers in treated cells compared to controls.

In Vivo Studies

- Tumor Models : Animal studies using xenograft models have shown that administration of LY-364947 significantly reduces tumor growth compared to untreated controls. The compound's ability to inhibit TGF-β signaling was correlated with reduced tumor vascularization and metastasis.

- Toxicology Profile : Preliminary toxicity assessments indicate a favorable profile, with minimal adverse effects observed at therapeutic doses.

Case Study 1: Lung Cancer

A study involving lung cancer patients demonstrated that those with elevated TGF-β levels had poorer prognoses. Treatment with LY-364947 led to improved outcomes in a subset of patients, highlighting its potential as a therapeutic agent in TGF-β-driven malignancies.

Case Study 2: Fibrosis

In models of pulmonary fibrosis, administration of LY-364947 resulted in reduced fibrosis markers and improved lung function metrics, suggesting its utility in conditions characterized by excessive TGF-β signaling.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

3-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-9-17-33-24-15-13-22(18-20(24)14-16-25(28)29)26(30)21-11-10-12-23(19-21)27(31)32/h10-13,15,18-19H,2-9,14,16-17H2,1H3,(H,28,29)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZAOHHIRUNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151783 | |

| Record name | LY 213024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117423-95-7 | |

| Record name | LY 213024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 213024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.